

Application Notes and Protocols for AMOZ in Lateral Flow Assays

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Compound of Interest

Compound Name: AMOZ-CHPh-3-acid

Cat. No.: B12382243

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Introduction

These application notes provide a comprehensive overview of the application of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofurantoin antibiotic furaltadone, in lateral flow assays (LFAs). Due to the prohibition of furaltadone in food-producing animals because of its potential carcinogenic effects, sensitive and rapid detection methods for its residues are crucial for food safety.^{[1][2]} Lateral flow assays offer a simple, rapid, and cost-effective platform for screening AMOZ in various food matrices.^{[1][3][4]}

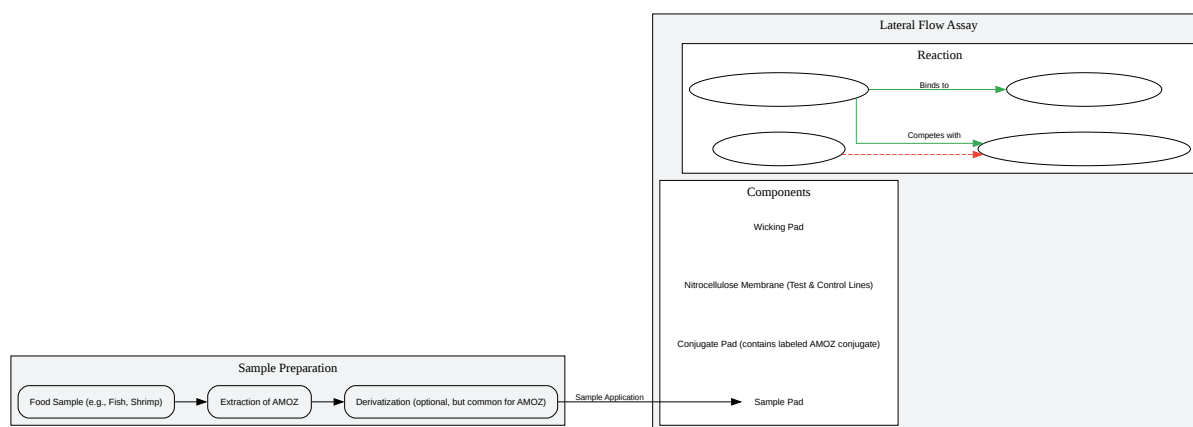
This document is intended for researchers, scientists, and drug development professionals involved in the development and application of diagnostic assays for veterinary drug residue monitoring. While the specific hapten "**AMOZ-CHPh-3-acid**" was not found to be widely documented, this guide is based on the principles of using AMOZ derivatives (haptens) for developing competitive lateral flow immunoassays. It is presumed that "**AMOZ-CHPh-3-acid**" is a hapten designed for conjugation to carrier proteins for antibody production and assay development.

Principle of Detection

The detection of AMOZ in lateral flow assays is typically based on a competitive immunoassay format. In this format, free AMOZ present in the sample competes with a labeled AMOZ conjugate for a limited number of specific antibody binding sites immobilized on the test line of the assay strip.

A negative result is indicated by the appearance of a visible test line, which occurs when the labeled AMOZ conjugate binds to the capture antibody in the absence of AMOZ in the sample. Conversely, a positive result is characterized by the absence or reduced intensity of the test line, as the free AMOZ from the sample saturates the antibody binding sites, preventing the binding of the labeled conjugate. A control line is always included to validate the proper functioning of the assay strip.

Diagram: Competitive Lateral Flow Assay Workflow



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Caption: Workflow of a competitive lateral flow assay for AMOZ detection.

Materials and Reagents

Component	Description
AMOZ Analytical Standard	Certified reference material for AMOZ.
AMOZ-Hapten-Carrier Conjugates	e.g., AMOZ-CHPh-3-acid conjugated to BSA for immunization and OVA for coating.
Monoclonal or Polyclonal Antibodies	Specific antibodies against the AMOZ hapten.
Gold Nanoparticles (or other labels)	For conjugation with the detection antibody or AMOZ-hapten.
Lateral Flow Assay Components	Sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad.
Buffers	Conjugation buffer, blocking buffer, running buffer.
Sample Preparation Reagents	Hydrochloric acid, 2-nitrobenzaldehyde (for derivatization), ethyl acetate, potassium phosphate.
Instrumentation	Strip dispenser, cutter, laminator, and a lateral flow reader for quantitative results.

Experimental Protocols

Protocol 1: Preparation of Gold Nanoparticle-Labeled Antibody Conjugate

- **Gold Nanoparticle Synthesis:** Synthesize gold nanoparticles (AuNPs) with a diameter of approximately 40 nm using a citrate reduction method.
- **Antibody Preparation:** Prepare a solution of anti-AMOZ monoclonal antibody in a low molarity buffer (e.g., 2 mM Borax).

- Conjugation:
 - Adjust the pH of the AuNP solution to the isoelectric point of the antibody (typically pH 8.5-9.0).
 - Add the antibody solution to the AuNP solution while stirring.
 - Incubate for 1 hour at room temperature.
- Blocking: Add a blocking agent (e.g., 1% BSA or PEG) to stabilize the conjugate and block any unbound surface on the AuNPs.
- Centrifugation and Resuspension: Centrifuge the solution to remove excess reagents and resuspend the conjugate pellet in a storage buffer containing a stabilizer.

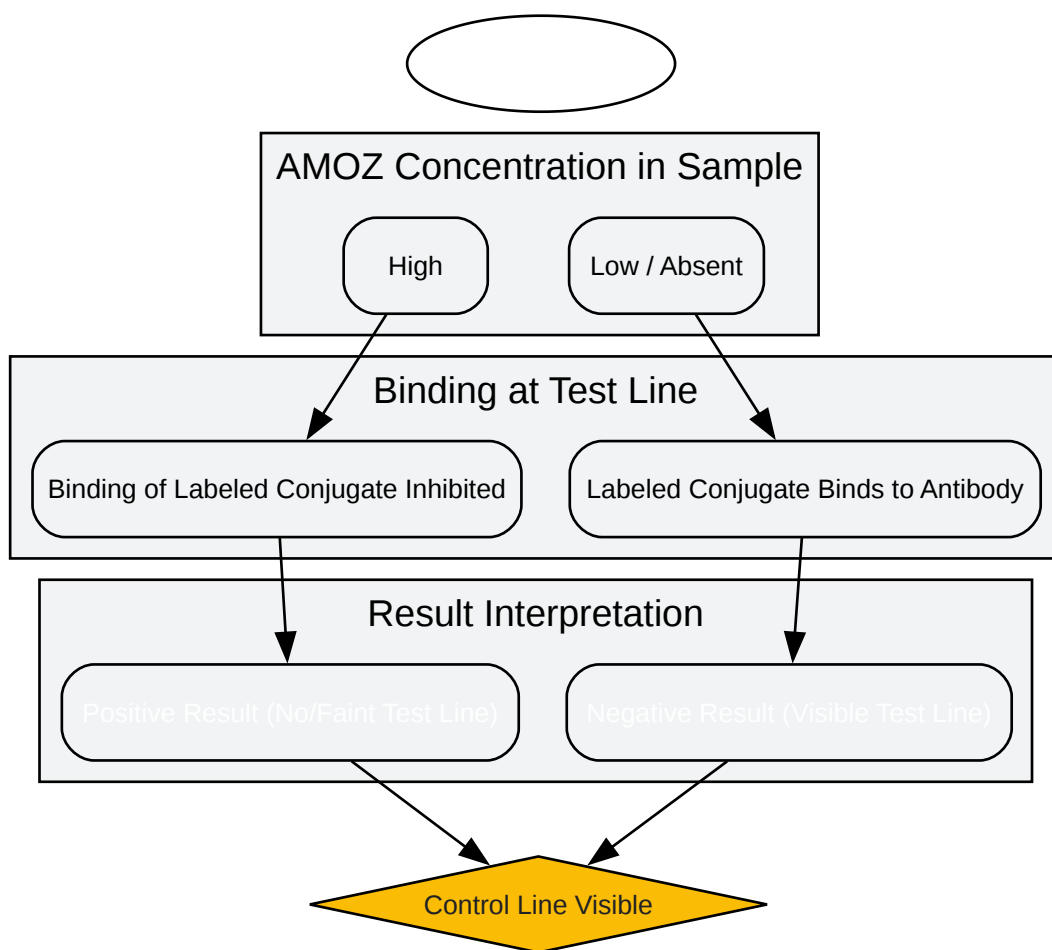
Protocol 2: Preparation of Lateral Flow Assay Strips

- Test and Control Line Dispensing:
 - Immobilize the AMOZ-hapten-protein conjugate (e.g., AMOZ-OVA) onto the nitrocellulose membrane to form the test line (T-line).
 - Immobilize a secondary antibody (e.g., goat anti-mouse IgG) on the membrane to form the control line (C-line).
 - Dry the membrane after dispensing.
- Conjugate Pad Preparation:
 - Saturate the conjugate pad with the gold nanoparticle-labeled antibody conjugate.
 - Dry the conjugate pad completely.
- Assembly:
 - Assemble the components onto a backing card in the following order: sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad.
- Cutting: Cut the assembled card into individual test strips of a specified width (e.g., 3-5 mm).

Protocol 3: Sample Preparation and Assay Procedure

- Sample Extraction (e.g., from shrimp tissue):
 - Homogenize the tissue sample.
 - Add hydrochloric acid and incubate to release protein-bound AMOZ.
 - Add 2-nitrobenzaldehyde (2-NBA) for derivatization and incubate. This step is often necessary to create a more immunogenic molecule.
 - Neutralize the sample and extract with an organic solvent like ethyl acetate.
 - Evaporate the organic solvent and reconstitute the residue in the assay running buffer.
- Assay Procedure:
 - Apply a defined volume of the prepared sample extract to the sample pad of the test strip.
 - Allow the liquid to migrate along the strip for a specified time (e.g., 5-10 minutes).
 - Visually inspect the test and control lines or use a strip reader for quantitative analysis.

Diagram: Logical Relationship of Assay Outcome



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Caption: Logical flow of a competitive LFA for AMOZ.

Data Presentation

The performance of an AMOZ lateral flow assay is typically characterized by its sensitivity (limit of detection, LOD) and specificity (cross-reactivity).

Table 1: Performance Characteristics of a Typical AMOZ Lateral Flow Assay

Parameter	Result
Visual Limit of Detection (vLOD)	0.5 µg/kg (ppb) in fish/shrimp
Cut-off Value	1.0 µg/kg (ppb)
Assay Time	5 - 10 minutes
Sample Type	Muscle tissue (fish, shrimp, chicken, pork)
Storage Temperature	2-30°C

Table 2: Cross-Reactivity Profile

Compound	Cross-Reactivity (%)
AMTZ	100
Furazolidone (AMTZ metabolite)	< 0.1
Nitrofurantoin (AHD metabolite)	< 0.1
Nitrofurazone (SEM metabolite)	< 0.1
Parent Furaltadone	Low to negligible

Note: Cross-reactivity data is illustrative and specific to the antibody used.

Conclusion

Lateral flow assays provide a valuable tool for the rapid screening of AMTZ residues in food products. The development of a robust and sensitive assay relies on the production of high-affinity antibodies, which is facilitated by the synthesis of suitable haptens like AMTZ derivatives. The protocols and principles outlined in these application notes provide a foundation for researchers to develop, optimize, and implement lateral flow assays for AMTZ detection, thereby contributing to enhanced food safety monitoring. Further validation of any developed assay against standard methods such as LC-MS/MS is essential to ensure its accuracy and reliability.

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